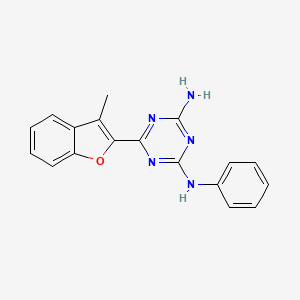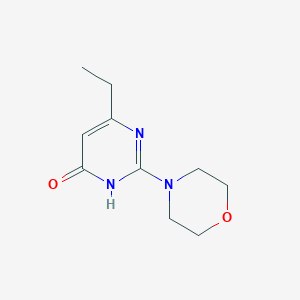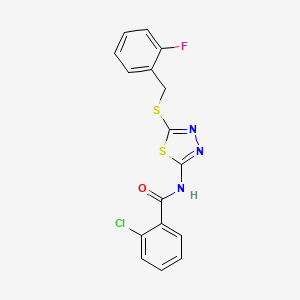![molecular formula C19H24N2O3 B11190638 9-(1H-Indole-6-carbonyl)-4-methyl-1-oxa-9-azaspiro[5.5]undecan-4-OL](/img/structure/B11190638.png)
9-(1H-Indole-6-carbonyl)-4-methyl-1-oxa-9-azaspiro[5.5]undecan-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(1H-Indole-6-carbonyl)-4-methyl-1-oxa-9-azaspiro[5.5]undecan-4-OL is a complex organic compound featuring an indole moiety. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound’s unique structure, which includes a spirocyclic system, makes it an interesting subject for chemical and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1H-Indole-6-carbonyl)-4-methyl-1-oxa-9-azaspiro[5.5]undecan-4-OL typically involves multiple steps, starting with the preparation of the indole core. Common methods for synthesizing indole derivatives include the Fischer indole synthesis and the Bartoli indole synthesis . The spirocyclic system can be introduced through cyclization reactions involving appropriate precursors under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
9-(1H-Indole-6-carbonyl)-4-methyl-1-oxa-9-azaspiro[5.5]undecan-4-OL can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the carbonyl group or other functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives .
Scientific Research Applications
9-(1H-Indole-6-carbonyl)-4-methyl-1-oxa-9-azaspiro[5.5]undecan-4-OL has several scientific research applications:
Mechanism of Action
The mechanism of action of 9-(1H-Indole-6-carbonyl)-4-methyl-1-oxa-9-azaspiro[5.5]undecan-4-OL involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, influencing biological processes such as cell signaling and metabolism . The spirocyclic system may also contribute to its unique biological activities by affecting its binding properties and stability .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a simpler structure but similar indole core.
Serotonin: A neurotransmitter with an indole moiety, involved in various physiological processes.
Tryptophan: An essential amino acid with an indole ring, important for protein synthesis.
Uniqueness
9-(1H-Indole-6-carbonyl)-4-methyl-1-oxa-9-azaspiro[5.5]undecan-4-OL is unique due to its spirocyclic system, which is not commonly found in other indole derivatives. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C19H24N2O3 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(4-hydroxy-4-methyl-1-oxa-9-azaspiro[5.5]undecan-9-yl)-(1H-indol-6-yl)methanone |
InChI |
InChI=1S/C19H24N2O3/c1-18(23)7-11-24-19(13-18)5-9-21(10-6-19)17(22)15-3-2-14-4-8-20-16(14)12-15/h2-4,8,12,20,23H,5-7,9-11,13H2,1H3 |
InChI Key |
VJOMXZYAQNDMHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCOC2(C1)CCN(CC2)C(=O)C3=CC4=C(C=C3)C=CN4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-chlorophenyl)carbonyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11190557.png)
![2-[(Furan-2-carbonyl)-amino]-4-phenyl-thiophene-3-carboxylic acid](/img/structure/B11190564.png)
![N-(2,3-dimethylphenyl)-2-[(octahydro-2H-quinolizin-1-ylmethyl)sulfanyl]benzamide](/img/structure/B11190570.png)

![ethyl 4-({[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetyl}amino)benzoate](/img/structure/B11190576.png)
![(2E)-N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylprop-2-enamide](/img/structure/B11190577.png)
![9-(4-chlorophenyl)-7-[2-(4-methoxyphenyl)ethyl]-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B11190582.png)
![2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11190593.png)
![N-{4-[3-(6-fluoro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide](/img/structure/B11190595.png)
![2-[(8-Methoxy-4-methylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)pyrimidin-4-ol](/img/structure/B11190597.png)
![ethyl 2-(11-(furan-2-yl)-3,3-dimethyl-1-oxo-3,4-dihydro-1H-dibenzo[b,e][1,4]diazepin-10(2H,5H,11H)-yl)acetate](/img/structure/B11190599.png)

![N-[(5Z)-5-(morpholin-4-ylmethylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide](/img/structure/B11190606.png)

